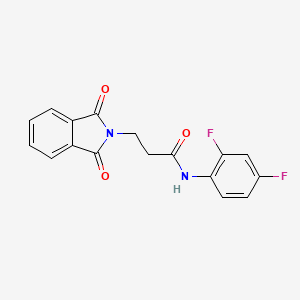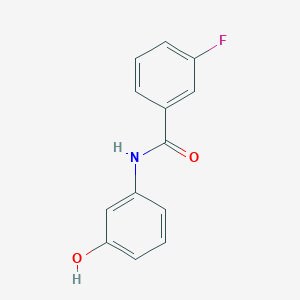
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMs-GP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMs-GP is a member of the glycine-extended gastrin family of peptides, which are known to play a crucial role in regulating various physiological processes in the body.
作用机制
The mechanism of action of EMs-GP is not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors in the body. EMs-GP is known to bind to the cholecystokinin-2 receptor, which is expressed in various tissues, including the gastrointestinal tract, pancreas, and brain. By binding to this receptor, EMs-GP is thought to modulate various physiological processes, such as gastric acid secretion and cell proliferation.
Biochemical and Physiological Effects
EMs-GP has been shown to have various biochemical and physiological effects in the body. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMs-GP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, EMs-GP has been shown to modulate gastric acid secretion, suggesting that it may have a role in the treatment of gastric acid-related disorders.
实验室实验的优点和局限性
One of the advantages of using EMs-GP in lab experiments is its specificity for the cholecystokinin-2 receptor. This specificity allows researchers to study the effects of EMs-GP on specific physiological processes, such as cell proliferation and gastric acid secretion. However, one of the limitations of using EMs-GP in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer the compound to cells in vitro.
未来方向
There are several future directions for research on EMs-GP. One area of research is the development of novel EMs-GP analogs that exhibit improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of EMs-GP in other disease conditions, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
Conclusion
EMs-GP is a compound that has shown promise in the treatment of various disease conditions. Its specificity for the cholecystokinin-2 receptor makes it a valuable tool for studying specific physiological processes, such as cell proliferation and gastric acid secretion. However, further research is needed to fully understand the mechanism of action of EMs-GP and to identify potential side effects associated with its use.
合成方法
EMs-GP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in a solution. Regardless of the method used, the synthesis of EMs-GP involves the coupling of the appropriate amino acids in the correct sequence and the subsequent removal of the protecting groups.
科学研究应用
EMs-GP has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various disease conditions. For instance, EMs-GP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory bowel disease. Additionally, EMs-GP has been shown to inhibit the growth of certain cancer cells, suggesting that it may have a role in cancer therapy.
属性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-17-10-6-4-9(5-7-10)13(8-11(12)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFALWTMTJZXQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
